molecular formula C25H22N4O3S2 B14722717 N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide CAS No. 5750-33-4

N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

Cat. No.: B14722717
CAS No.: 5750-33-4
M. Wt: 490.6 g/mol
InChI Key: MEGSTEIYWAWMGH-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide is a complex organic compound that belongs to the class of dibenzofurans and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Synthesis of the thiadiazole ring: This can be accomplished through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Coupling reactions: The final step involves coupling the dibenzofuran and thiadiazole moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzofuran

Properties

CAS No.

5750-33-4

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C25H22N4O3S2/c1-14-8-10-16(11-9-14)26-24-28-29-25(34-24)33-15(2)23(30)27-19-13-21-18(12-22(19)31-3)17-6-4-5-7-20(17)32-21/h4-13,15H,1-3H3,(H,26,28)(H,27,30)

InChI Key

MEGSTEIYWAWMGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)SC(C)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC

Origin of Product

United States

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